molecular formula C21H24N2 B126321 1,3-Dimesityl-1H-imidazol-3-ium-2-ide CAS No. 141556-42-5

1,3-Dimesityl-1H-imidazol-3-ium-2-ide

Cat. No. B126321
M. Wt: 304.4 g/mol
InChI Key: JCYWCSGERIELPG-UHFFFAOYSA-N
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Description

Synthesis and Activity of Ruthenium-Based Catalysts

A new generation of ruthenium-based olefin metathesis catalysts has been developed, featuring 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands. These catalysts, derived from RuCl2(=CHPh)(PCy3)2, exhibit enhanced ring-closing metathesis activity at elevated temperatures compared to their predecessors. Remarkably, they can be used in very low catalyst loadings, demonstrating their efficiency and potential for practical applications .

Ionic Liquid Precursor and Carbene-CO2 Adduct

The synthesis of 1,3-dimethylimidazolium-2-carboxylate, rather than the expected organic salt, was observed when 1-methylimidazole reacted with dimethyl carbonate. This product forms pi-stacked rings and two-dimensional sheets through hydrogen bonds, indicating a zwitterionic structure. This finding provides insights into the reactivity and potential applications of imidazolium-based compounds .

Carbene Hydrogen Bonding and Intermolecular Interactions

Research into dimers formed by imidazol-2-ylidene and its derivatives with various proton donors reveals the importance of the carbene C-H-D hydrogen bond and other secondary interactions. These interactions significantly influence the stability and binding strength of the dimers, which is crucial for understanding carbene chemistry and its applications .

Structural and Vibrational Properties of Imidazo[4,5-c]pyridine

The molecular structure and vibrational properties of 1H-imidazo[4,5-c]pyridine have been analyzed using XRD, IR, Raman studies, and DFT calculations. The compound's stability and unique vibrational modes are attributed to charge delocalization and intermolecular hydrogen bonding, which are essential for understanding the behavior of compounds containing the imidazopyridine unit .

Confined Water in Imidazolium-Based Ionic Liquids

The role of water in the supramolecular organization of ionic liquids (ILs) has been studied. Water molecules are trapped within the ionic network, forming strong hydrogen bonds with the nitrogens of imidazolate anions. This guest@host structure is maintained even in solution and plays a catalytic role in H/D exchange reactions, highlighting the importance of water in the functionality of ILs .

Imidazol(in)ium-2-carboxylates in Ruthenium–Arene Catalysts

Imidazol(in)ium-2-carboxylates, prepared from N-heterocyclic carbenes (NHCs) and carbon dioxide, have been characterized and tested as NHC precursors for ruthenium-promoted olefin metathesis and cyclopropanation reactions. These compounds demonstrated similar activities to their NHC·HX counterparts and, in some cases, outperformed them, indicating their potential as effective catalysts .

Reaction with a Uranyl Triflate Complex

The N-heterocyclic carbene, 1,3-dimesityl-imidazol-2-ylidene, reacts with a uranyl triflate complex to form a coupling product. This reaction showcases the reactivity of the carbene with oxidizing agents and provides insights into the potential applications of such reactions in the synthesis of new compounds .

Structural and Spectroscopic Characterization of Benzimidazolium Chloride

The molecular salt 2-mesityl-1H-benzo[d]imidazol-3-ium chloride was synthesized and characterized, revealing insights into its molecular, spectroscopic, and electronic properties. The compound exhibits non-linear optical properties, which are greater than those of urea, suggesting potential applications in materials science .

Prototautomerism of 1H-Imidazo[4,5-c]pyridine

Quantum chemical studies on the tautomers of 1H-imidazo[4,5-c]pyridine have been conducted, providing detailed information on the structural features, vibrational frequencies, and NMR properties of the tautomers. This research aids in understanding the tautomeric behavior and hydrogen bonding interactions of imidazopyridine derivatives .

Synthesis of Imidazo[4,5-d]pyrimidine Derivative

The synthesis of 1,3-dimethyl(5H,7H)imidazo[4,5-d]pyrimidine-2,4,6-trithione has been described, along with its unusual reversible formation of a dimethylamine salt. This work contributes to the knowledge of the reactivity and characteristics of imidazopyrimidine derivatives10.

Scientific Research Applications

Reactivity with Uranyl Triflate Complexes The compound reacts with tetrahydrofuran in the presence of an oxidizing uranyl triflate complex to produce 1,4-bis(1,3-dimesityl-2-imidazolium)-1,3-butadiene bis(trifluoromethanesulfonate), a product of coupling two equivalents of the compound with CHCHCHCH2 (Oldham, Scott, & Oldham, 2006).

Antimicrobial Properties Silver complexes derived from imidazolium precursor compounds exhibit antimicrobial properties against Gram-negative bacteria like E. coli and P. aeruginosa. The structure of these complexes and their antimicrobial effect relationship have been explored, showing significant inhibition capabilities (Sánchez et al., 2022).

Catalysis in Hydrogenation Reactions 1,3-Dimesityl-1H-imidazol-3-ium-2-ide functions as an efficient catalyst in both direct and transfer hydrogenation of ketones and imines (Burling, Whittlesey, & Williams, 2005).

Supramolecular Guest@Host Complexes In the context of ionic liquids (ILs), the compound plays a role in understanding the function of water traces within confined spaces of ILs. Its structure has been determined in different phases and has been shown to catalyze H/D exchange with other substrates (Zanatta et al., 2016).

Formation of Low Valent and Hydride Complexes The compound reacts with gallium and indium, leading to the formation of various species. These reactions and their resulting products have been characterized, contributing to the understanding of gallium and indium chemistry (Ball, Cole, & McKay, 2012).

Corrosion Inhibition Imidazolium-bearing ionic liquids, including derivatives of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide, have been synthesized and evaluated for corrosion resistance in certain environments. These compounds are significant in enhancing the inhibition efficiency against corrosion (Subasree & Selvi, 2020).

Safety And Hazards

1,3-Dimesityl-1H-imidazol-3-ium-2-ide is classified as a flammable solid and an irritant . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYWCSGERIELPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456010
Record name IMes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimesityl-1H-imidazol-3-ium-2-ide

CAS RN

141556-42-5
Record name 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene
Source CAS Common Chemistry
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Record name IMes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimesitylimidazol-2-ylidene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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